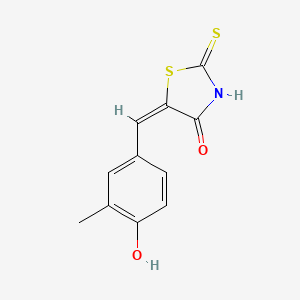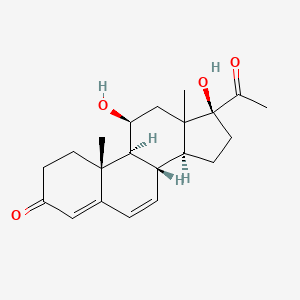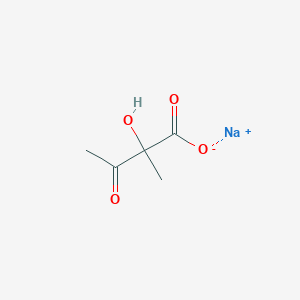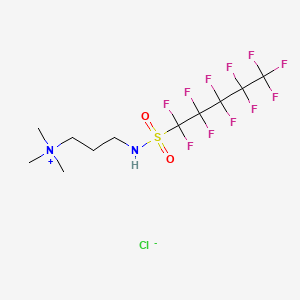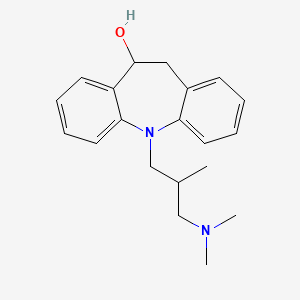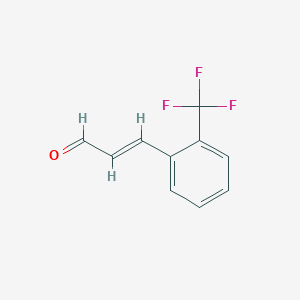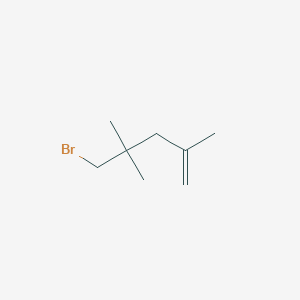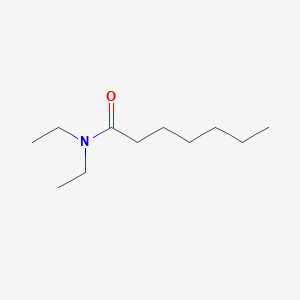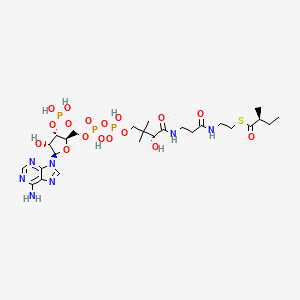![molecular formula C22H22N2O3 B15288585 (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide is a complex organic compound with a unique structure. It features a cyclopropane ring, a phenyl group, and a phthalimide moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to cyclopropanate an alkene.
Attachment of the Phthalimide Group: This step involves the reaction of the cyclopropane intermediate with phthalimide using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Introduction of the Diethylamide Group: The final step involves the reaction of the intermediate with diethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
(+)-Praeruptorin A: A compound with similar structural features used in pharmaceutical research.
Uniqueness
What sets (1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide apart is its combination of a cyclopropane ring, a phenyl group, and a phthalimide moiety. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(1R,2S)-2-(1,3-dioxoisoindol-2-yl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-23(4-2)21(27)22(15-10-6-5-7-11-15)14-18(22)24-19(25)16-12-8-9-13-17(16)20(24)26/h5-13,18H,3-4,14H2,1-2H3/t18-,22+/m0/s1 |
InChIキー |
GXFOWOAFIPHIRU-PGRDOPGGSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@]1(C[C@@H]1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
正規SMILES |
CCN(CC)C(=O)C1(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


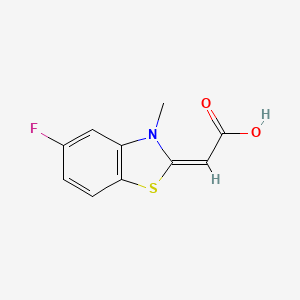
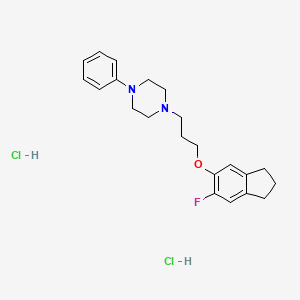
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
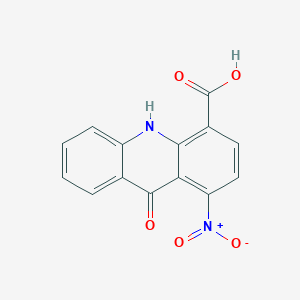
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
